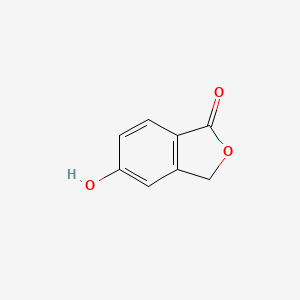

5-Hydroxyphthalide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEJYBQYGQJKSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282908 | |

| Record name | 5-HYDROXYPHTHALIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55104-35-3 | |

| Record name | 55104-35-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-HYDROXYPHTHALIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Hydroxyphthalide: Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyphthalide, a key heterocyclic derivative, is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and synthesis. We will delve into the critical aspects of its preparation from readily available precursors, offering insights into the underlying reaction mechanisms and providing a detailed experimental protocol. Furthermore, this document will explore the current understanding of the biological relevance of the phthalide scaffold and the potential applications of this compound as a precursor in the synthesis of bioactive molecules, thereby serving as a vital resource for researchers in medicinal chemistry and drug discovery.

Introduction

Phthalides, also known as isobenzofuran-1(3H)-ones, are a class of bicyclic lactones that form the core structure of numerous natural products and synthetic compounds exhibiting a wide range of biological activities. Their diverse pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects, have established them as privileged scaffolds in medicinal chemistry. This compound, with its strategically positioned hydroxyl group, offers a versatile handle for further chemical modification, making it a particularly attractive intermediate for the synthesis of complex molecular architectures and the exploration of structure-activity relationships in drug design. This guide aims to provide a detailed technical overview of this compound, from its fundamental chemical identity to its synthesis and potential applications.

Chemical Identity and Structure

A thorough understanding of the chemical identity of this compound is fundamental for its application in research and development.

| Identifier | Value | Source |

| IUPAC Name | 5-Hydroxyisobenzofuran-1(3H)-one | N/A |

| CAS Number | 55104-35-3 | [1] |

| Molecular Formula | C₈H₆O₃ | [2] |

| Molecular Weight | 150.13 g/mol | [2] |

| Canonical SMILES | C1=C(C=C(C=C2)O)C2=O | N/A |

| InChI | InChI=1S/C8H6O3/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,9H,4H2 | [2] |

| InChIKey | QJEJYBQYGQJKSK-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various chemical processes and formulations. The data presented below has been compiled from predictive models and available experimental information.

| Property | Value | Source |

| Appearance | Off-white to yellow solid | [2] |

| Melting Point | 223-224 °C | [2] |

| Boiling Point (Predicted) | 435.1 ± 45.0 °C | [2] |

| Density (Predicted) | 1.436 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 8.05 ± 0.20 | [2] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that typically begins with a substituted phthalic acid derivative. A common and logical synthetic pathway involves the preparation of 4-hydroxyphthalic acid, its subsequent dehydration to 4-hydroxyphthalic anhydride, and finally, the selective reduction of the anhydride to the desired this compound.

Synthetic Pathways

The following diagram illustrates a feasible synthetic route to this compound, starting from 4-sulfophthalic acid. This pathway highlights the key transformations required to achieve the target molecule.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols

Causality Behind Experimental Choices:

The choice of a multi-step synthesis starting from a substituted phthalic acid allows for the regioselective introduction of the hydroxyl group. The initial hydrolysis of a sulfonate or halide at the 4-position is a robust method for installing the hydroxyl group. Subsequent dehydration to the anhydride is a standard and efficient transformation. The final and most critical step is the selective reduction of one of the carbonyl groups of the anhydride. This requires a mild reducing agent that will not reduce the ester functionality of the resulting lactone. Sodium borohydride is a common choice for this type of selective reduction, although catalytic hydrogenation under controlled conditions can also be employed.

Protocol 1: Synthesis of 4-Hydroxyphthalic Acid from 4-Sulfophthalic Acid

This protocol is adapted from a literature procedure for the synthesis of 4-hydroxyphthalic acid.

-

Materials:

-

4-Sulfophthalic acid (50% aqueous solution)

-

Potassium hydroxide (KOH)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ice

-

-

Procedure:

-

In a stainless steel beaker equipped with a mechanical stirrer, combine 300 g of KOH and 150 g of NaOH.

-

Add 120 g of a 50% aqueous solution of 4-sulfophthalic acid to the alkali mixture.

-

Heat the mixture on an oil bath for 4 hours.

-

Allow the mixture to cool slightly until it is still molten, then carefully pour it into 600 mL of an ice-water mixture with stirring.

-

With continued cooling, neutralize the solution to a pH of 9.0 by the slow addition of concentrated HCl.

-

Further acidify the solution to a low pH with concentrated HCl.

-

Evaporate the mixture to dryness using a rotary evaporator.

-

The solid residue is then subjected to Soxhlet extraction to separate the organic product from inorganic salts.

-

The crude 4-hydroxyphthalic acid can be recrystallized from boiling water to yield the purified product.[3]

-

Protocol 2: Synthesis of 4-Hydroxyphthalic Anhydride from 4-Hydroxyphthalic Acid

This protocol is based on a general method for the dehydration of phthalic acids.

-

Materials:

-

4-Hydroxyphthalic acid

-

Inert organic solvent (e.g., toluene, xylene)

-

-

Procedure:

-

Suspend the crude or purified 4-hydroxyphthalic acid in an inert organic solvent such as toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

-

Heat the mixture to reflux. The water formed during the dehydration will be azeotropically removed and collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected.

-

Cool the reaction mixture and remove the solvent under reduced pressure to obtain crude 4-hydroxyphthalic anhydride.[4] This product can be used in the next step without further purification.

-

Protocol 3: Selective Reduction of 4-Hydroxyphthalic Anhydride to this compound

-

Materials:

-

4-Hydroxyphthalic anhydride

-

Sodium borohydride (NaBH₄)

-

Anhydrous tetrahydrofuran (THF) or a similar inert solvent

-

Methanol

-

Hydrochloric acid (aqueous solution)

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-hydroxyphthalic anhydride in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add sodium borohydride in portions to the stirred suspension. The molar ratio of NaBH₄ to the anhydride should be optimized, but a starting point of 2-4 equivalents is recommended.

-

After the addition is complete, allow the reaction to stir at 0 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of a dilute aqueous HCl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

-

Applications in Research and Drug Development

The phthalide core is a recurring motif in a multitude of biologically active compounds. The presence of the hydroxyl group in this compound provides a convenient point for derivatization, allowing for the synthesis of a library of compounds for biological screening.

Role as a Synthetic Intermediate

This compound serves as a valuable precursor for the synthesis of more complex bioactive molecules. The hydroxyl group can be readily alkylated, acylated, or converted to other functional groups, enabling the exploration of a wide chemical space. For instance, it can be a starting material for the synthesis of natural products or their analogues that contain the phthalide skeleton.

Potential Biological Activities

While specific biological studies on this compound are limited in the public domain, the broader class of phthalides has demonstrated a range of pharmacological activities, including:

-

Antioxidant and Anti-inflammatory Effects: Many phthalide derivatives have shown potential in mitigating oxidative stress and inflammation.

-

Neuroprotective Properties: Certain phthalides have been investigated for their ability to protect neuronal cells from damage.

-

Anticancer Activity: Some synthetic and natural phthalides have exhibited cytotoxic effects against various cancer cell lines.

The exploration of the biological activities of this compound and its derivatives remains a promising area for future research in drug discovery.

Analytical Methods

The characterization and quality control of this compound and its intermediates are crucial. Standard analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the synthesized compounds. The spectra of this compound would show characteristic signals for the aromatic protons, the methylene protons of the lactone ring, and the hydroxyl proton.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the hydroxyl (-OH stretch), the lactone carbonyl (C=O stretch), and the aromatic ring (C=C stretches).

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of this compound and for monitoring the progress of its synthesis. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (with a small amount of acid, e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) would be a suitable starting point for method development.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions should be taken when handling this compound.

-

Safety: It is recommended to handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store this compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

This compound is a molecule of significant interest due to its versatile chemical nature and its position as a key intermediate in the synthesis of potentially bioactive compounds. This guide has provided a comprehensive overview of its chemical structure, properties, and a plausible synthetic route with detailed experimental considerations. While the direct biological activities of this compound are yet to be extensively explored, its value as a scaffold for the generation of diverse chemical libraries is undeniable. Future research in this area will likely focus on the development of more efficient and scalable synthetic methods, as well as the systematic biological evaluation of this compound derivatives to unlock their therapeutic potential.

References

- Google Patents. JPS61140578A - Method for producing 4-hydroxyphthalic anhydride.

-

PrepChem. Synthesis of (a) 4-Hydroxyphthalic Acid. Available at: [Link]

Sources

- 1. N -Hydroxyphthalimide catalysts as bioactive pro-oxidants - RSC Advances (RSC Publishing) DOI:10.1039/C5RA26556H [pubs.rsc.org]

- 2. CN107011304A - A kind of catalytic hydrogenation prepares HHPA (HHPA) technique - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

5-Hydroxyphthalide CAS number 55104-35-3 characterization

An In-depth Technical Guide to the Characterization of 5-Hydroxyphthalide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS 55104-35-3), also known as 5-hydroxyisobenzofuran-1(3H)-one, is a heterocyclic compound with a lactone and a phenol functional group. Its structure suggests potential as a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the essential physicochemical properties and a detailed exposition of the analytical methodologies required for the unambiguous characterization of this compound. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific rigor and reproducibility. We will cover its synthesis and purification, followed by a multi-technique approach to structural elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Thermal Analysis.

Introduction and Physicochemical Properties

This compound belongs to the phthalide class of compounds, which are bicyclic structures containing a fused benzene ring and a γ-lactone ring. The addition of a hydroxyl group at the 5-position introduces a phenolic character, significantly influencing its chemical reactivity and potential biological interactions. A thorough understanding of its fundamental properties is the first step in any research or development endeavor.

Chemical Structure

Caption: Chemical Structure of this compound.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below. These values are critical for selecting appropriate solvents, predicting stability, and designing experimental conditions.

| Property | Value | Source(s) |

| CAS Number | 55104-35-3 | [1][2] |

| Molecular Formula | C₈H₆O₃ | [1][3] |

| Molecular Weight | 150.13 g/mol | [1][3] |

| IUPAC Name | 5-hydroxy-2-benzofuran-1(3H)-one | [3] |

| Synonyms | 5-hydroxyisobenzofuran-1(3H)-one | [1][4] |

| Melting Point | 223-224 °C | [5] |

| Boiling Point | 435.1 ± 45.0 °C (Predicted) | [5] |

| Density | 1.436 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 8.05 (Predicted, Acidic - Phenolic OH) | [5] |

Synthesis and Purification Workflow

A reliable synthesis is paramount for obtaining high-purity material for characterization and subsequent studies. While various synthetic routes may exist, a plausible and robust approach involves the selective reduction of 4-hydroxyphthalic anhydride. This precursor is the more stable tautomer of 3-hydroxyphthalic anhydride.[6] The reduction of one carbonyl group of the anhydride to a methylene group forms the lactone ring of the phthalide.[7][8]

Caption: Proposed workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis

Causality: This procedure adapts the classical method of reducing a phthalic anhydride to a phthalide.[7] Zinc powder in an acidic medium is a cost-effective and moderately strong reducing agent capable of selectively reducing one carbonyl of the anhydride to a methylene group without affecting the aromatic ring or the phenolic hydroxyl. Acetic acid serves as the solvent, while HCl activates the zinc and provides the necessary protons.

-

Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 4-hydroxyphthalic anhydride (1.0 eq).

-

Dissolution: Add glacial acetic acid (approx. 10 volumes) and stir to dissolve the anhydride.

-

Addition of Reductant: In small portions, carefully add zinc dust (2.0-2.5 eq) to the stirred solution. The addition may be exothermic.

-

Reaction: Add concentrated hydrochloric acid (2.0 eq) dropwise. Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the mixture to room temperature. Filter through a pad of celite to remove unreacted zinc.

-

Extraction: Transfer the filtrate to a separatory funnel and dilute with water (20 volumes). Extract the aqueous phase three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

Causality: Recrystallization is the primary method for purifying solid organic compounds. The choice of an ethanol/water solvent system is based on the principle that the compound should be soluble in the hot solvent (ethanol) and insoluble in the cold co-solvent (water), allowing for the formation of high-purity crystals upon cooling.

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.

-

Crystallization: Slowly add hot water dropwise until the solution becomes faintly turbid.

-

Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

-

Drying: Dry the crystals under vacuum to a constant weight. Assess purity via HPLC and melting point analysis.

Comprehensive Characterization Strategy

A multi-faceted analytical approach is essential for the definitive characterization of this compound. This ensures confirmation of the chemical structure, establishes purity, and provides data critical for regulatory submission and further research.

Caption: A logical flowchart for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. It provides information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR) in a molecule.[9]

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆): Solvent Choice: DMSO-d₆ is selected because it readily dissolves polar compounds and its acidic proton impurity peak does not overlap with most signals. Crucially, the phenolic -OH proton is often observable as a broad singlet in this solvent.

| ¹H NMR | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-a | ~10.0 - 11.0 | br s | 1H | Phenolic OH |

| H-b | ~7.6 - 7.8 | d | 1H | Ar-H (ortho to C=O) |

| H-c | ~7.0 - 7.2 | d | 1H | Ar-H |

| H-d | ~6.9 - 7.1 | dd | 1H | Ar-H |

| H-e | ~5.2 - 5.4 | s | 2H | -CH₂- |

| ¹³C NMR | Predicted Shift (δ, ppm) | Assignment |

| C-1 | ~170 - 172 | C=O (Lactone) |

| C-2 | ~160 - 162 | C-OH (Aromatic) |

| C-3 | ~150 - 152 | C (Aromatic Quaternary) |

| C-4 | ~126 - 128 | CH (Aromatic) |

| C-5 | ~122 - 124 | C (Aromatic Quaternary) |

| C-6 | ~118 - 120 | CH (Aromatic) |

| C-7 | ~110 - 112 | CH (Aromatic) |

| C-8 | ~68 - 70 | -CH₂- |

Note: Predictions are based on standard chemical shift tables and additivity rules.[10][11][12][13] Actual values may vary.

Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Use a standard single-pulse experiment. Ensure an adequate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal. Integrate the ¹H signals and assign all peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations (stretching, bending).[14][15]

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400 - 3200 | Strong, Broad | O-H Stretch | Phenolic -OH |

| 3100 - 3000 | Medium, Sharp | C-H Stretch | Aromatic C-H |

| ~1740 - 1720 | Strong, Sharp | C=O Stretch | γ-Lactone (strained) |

| ~1610, ~1480 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1300 - 1200 | Strong | C-O Stretch | Aryl-O (Phenol) |

| 1100 - 1000 | Strong | C-O Stretch | Lactone Ester |

Protocol: FTIR Data Acquisition (ATR Method)

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty accessory.

-

Sample Application: Place a small amount of the solid, dry this compound powder onto the ATR crystal.

-

Data Collection: Apply pressure using the anvil to ensure good contact. Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks.

High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. Tandem MS (MS/MS) experiments can be used to fragment the molecule and analyze the resulting pieces, providing valuable structural information.[16][17]

Expected Mass Spectrometric Data:

| Parameter | Expected Value |

| Elemental Formula | C₈H₆O₃ |

| Exact Mass | 150.0317 |

| [M+H]⁺ (ESI+) | 151.0390 |

| [M-H]⁻ (ESI-) | 149.0244 |

| Major Fragments | m/z 122 (loss of CO), m/z 94 (loss of CO from 122) |

Protocol: LC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of this compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography: Inject the sample into a Liquid Chromatography system equipped with a C18 column. Use a simple isocratic or gradient mobile phase (e.g., water/acetonitrile with 0.1% formic acid) to deliver the analyte to the mass spectrometer.

-

Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an Electrospray Ionization (ESI) source operating in both positive and negative ion modes.

-

Data Acquisition: Acquire full scan data to determine the accurate mass of the parent ion. Perform a data-dependent MS/MS experiment to obtain fragmentation data.

-

Analysis: Compare the measured accurate mass to the theoretical mass to confirm the elemental composition. Propose fragmentation pathways consistent with the observed MS/MS spectrum.

Purity and Thermal Property Assessment

Principle: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a compound by separating it from any impurities.[5][18] Differential Scanning Calorimetry (DSC) is used to determine thermal properties like melting point and to confirm the crystalline nature of the material.[19][20]

Protocol: HPLC Purity Analysis

-

System: An HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (Water + 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile + 0.1% Trifluoroacetic Acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm and 254 nm.

-

Procedure: Prepare a standard solution of ~0.5 mg/mL. Inject 10 µL and run the gradient. Purity is determined by the area percentage of the main peak. A pure sample should exhibit a single major peak (>98%).

Protocol: DSC Thermal Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

-

Instrumentation: Calibrate the DSC instrument for temperature and enthalpy.

-

Method: Heat the sample under a nitrogen atmosphere from 25 °C to 250 °C at a rate of 10 °C/min.

-

Analysis: The melting point (Tm) is determined from the peak of the endothermic event. A sharp melting endotherm is indicative of a pure, crystalline compound.

Potential Biological and Chemical Significance

While comprehensive biological data for this compound is not widely published, its structural motifs are present in various bioactive natural products and synthetic compounds.

-

Antioxidant Potential: The phenolic hydroxyl group is a well-known scavenger of free radicals. This suggests that this compound could be investigated for antioxidant properties, similar to other phenolic compounds like 5-hydroxymethylfurfural.[21]

-

Enzyme Inhibition: Phthalide and phthalimide structures are known to interact with various enzymes. For instance, N-hydroxyphthalimide derivatives have been studied as catalysts and bioactive agents.[22][23] The specific structure of this compound may lend itself to the design of targeted enzyme inhibitors.

-

Synthetic Intermediate: As a bifunctional molecule (phenol and lactone), it serves as a valuable starting material for synthesizing more complex molecules, such as pharmaceuticals or polymers.[4][21]

Further research is required to experimentally validate these potential applications.

References

-

Chen, Q., et al. (2021). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. National Center for Biotechnology Information. Available at: [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Phthalates. SIELC. Available at: [Link]

- AK Scientific, Inc. (n.d.).

- ChemicalBook. (n.d.).

- ChemicalBook. (n.d.). This compound | 55104-35-3. ChemicalBook.

- BOC Sciences. (n.d.). CAS 55104-35-3 this compound. BOC Sciences.

- ChemicalBook. (n.d.). This compound CAS#: 55104-35-3. ChemicalBook.

-

ResearchGate. (2025). Mass Spectrometry Fragmentation of Phtalides. ResearchGate. Available at: [Link]

- ResearchGate. (n.d.). 1 H NMR spectrum of 5-hydroxy-7-methoxy-4-methylphthalide (400 MHz, DMSO).

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. Available at: [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]

-

Sajed, T., et al. (2024). PROSPRE - 1 H NMR Predictor. PROSPRE. Available at: [Link]

- Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.

-

ChemAxon. (n.d.). NMR Predictor. ChemAxon Docs. Available at: [Link]

-

SciELO México. (2023). Standard enthalpies of formation of 3-hydroxyphthalic anhydride. SciELO México. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. PMC - NIH. Available at: [Link]

-

Fowler, S. (2017). How to predict the 13C NMR spectrum of a compound. YouTube. Available at: [Link]

- ResearchGate. (n.d.). FTIR spectra of all samples. Absorption peaks at 1380, 722, and...

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. NMRDB.org. Available at: [Link]

-

Wishart Lab. (n.d.). CASPRE - 13 C NMR Predictor. CASPRE. Available at: [Link]

-

Zhang, X. (n.d.). FTIR Spectrum. University of Maryland. Available at: [Link]

- ResearchGate. (2002). Synthesis, characterization, and in vitro degradation of liquid‐crystalline terpolyesters...

-

Wikipedia. (n.d.). N-Hydroxyphthalimide. Wikipedia. Available at: [Link]

- Google Patents. (n.d.). CN1239715A - Synthesis process of N-hydroxyl phthalimide. Google Patents.

-

AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. AZoM. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. RSC Publishing. Available at: [Link]

-

PubMed. (2013). In vitro antioxidant and antiproliferative activities of 5-hydroxymethylfurfural. National Center for Biotechnology Information. Available at: [Link]

-

Sciencemadness.org. (2019). Phthalide and reductions of anhydride to lactone. Sciencemadness.org. Available at: [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac Ltd. Available at: [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

- BenchChem. (n.d.).

-

SpectraBase. (n.d.). N-hydroxyphthalimide. SpectraBase. Available at: [Link]

- Google Patents. (n.d.). CN105111128A - Method for preparing N-hydroxyphthalimide. Google Patents.

- Google Patents. (n.d.). US3407216A - Method for reducing phthalide content of phthalic anhydride.

-

Wikipedia. (n.d.). Phthalic anhydride. Wikipedia. Available at: [Link]

- ResearchGate. (2010). Thermal and morphological properties of thermotropic liquid‐crystalline copolyesters...

-

Chad's Prep. (2021). 20.5 Hydride Reduction Reactions | Carboxylic Acid Derivatives | Organic Chemistry. YouTube. Available at: [Link]

-

PubMed. (2011). Evaluation of amorphous solid dispersion properties using thermal analysis techniques. National Center for Biotechnology Information. Available at: [Link]

-

CAS Common Chemistry. (n.d.). 3-Hydroxyphthalic anhydride. CAS. Available at: [Link]

Sources

- 1. opus.govst.edu [opus.govst.edu]

- 2. raco.cat [raco.cat]

- 3. agilent.com [agilent.com]

- 4. helixchrom.com [helixchrom.com]

- 5. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Sciencemadness Discussion Board - Phthalide and reductions of anhydride to lactone - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. m.youtube.com [m.youtube.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. docs.chemaxon.com [docs.chemaxon.com]

- 12. m.youtube.com [m.youtube.com]

- 13. CASPRE [caspre.ca]

- 14. azooptics.com [azooptics.com]

- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 16. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scienceready.com.au [scienceready.com.au]

- 18. HPLC Separation of Phthalates | SIELC Technologies [sielc.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Evaluation of amorphous solid dispersion properties using thermal analysis techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. IL113142A0 - Process for the preparation of 5-hydroxyisophthalic acids - Google Patents [patents.google.com]

- 22. N-Hydroxyphthalimide - Wikipedia [en.wikipedia.org]

- 23. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Initial Synthesis and Isolation of 5-Hydroxyphthalide

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the principal methodologies for the synthesis and isolation of 5-Hydroxyphthalide. Rooted in established chemical principles, this document elucidates the causal relationships behind experimental choices, offers validated protocols, and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Significance of this compound

This compound (CAS No: 55104-35-3) is a key heterocyclic intermediate in organic synthesis.[1] Its structure, featuring a lactone ring fused to a benzene ring with a hydroxyl substituent, makes it a valuable building block for more complex molecules. In the pharmaceutical and agrochemical industries, phthalide derivatives are integral scaffolds for developing a variety of products.[2] For drug development professionals, understanding efficient and scalable routes to this intermediate is critical for advancing discovery programs that rely on this molecular framework.[3][4] This guide focuses on the most practical and well-documented synthetic pathways, moving from common starting materials to the purified target compound.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several strategic starting points. The most prominent routes involve either the functionalization of a pre-existing phthalide core or the cyclization and reduction of a suitably substituted benzene derivative. The diagram below outlines the primary strategies discussed in this guide.

Caption: Primary synthetic strategies for this compound.

Synthetic Route 1: Multi-step Synthesis from Terephthalic Acid

This is a robust and frequently cited pathway that begins with the inexpensive bulk chemical, terephthalic acid. The strategy involves a two-part process: first, the creation of 5-carboxyphthalide, followed by the selective reduction of the carboxylic acid group.

Step A: Synthesis of 5-Carboxyphthalide

The conversion of terephthalic acid to 5-carboxyphthalide is a well-documented industrial process.[5][6] The core transformation is an electrophilic substitution followed by intramolecular cyclization.

Causality and Mechanistic Insight: The reaction proceeds by reacting terephthalic acid with a formaldehyde source, such as paraformaldehyde, in fuming sulfuric acid (oleum).[6][7][8] The oleum (H₂SO₄·SO₃) serves a dual purpose: it acts as both the solvent and a powerful dehydrating agent, facilitating the formation of the hydroxymethyl cation (⁺CH₂OH) or a related electrophilic species from formaldehyde. This electrophile then attacks the electron-rich aromatic ring of terephthalic acid. The directing effects of the existing carboxyl groups favor substitution at the position meta to both, leading to the desired intermediate which rapidly cyclizes to form the stable lactone ring of 5-carboxyphthalide. The high temperature is necessary to overcome the activation energy of the electrophilic substitution on the deactivated ring.

Experimental Protocol: Synthesis of 5-Carboxyphthalide This protocol is adapted from established patent literature.[7]

-

Reaction Setup: In a flask equipped with a mechanical stirrer and in an inert nitrogen atmosphere, carefully add terephthalic acid (e.g., 1.0 equivalent) to fuming sulfuric acid (oleum, containing at least 20% SO₃).

-

Reagent Addition: Add paraformaldehyde (e.g., 1.1 equivalents) portion-wise to the mixture, maintaining control over the initial exotherm.

-

Heating: Heat the reaction mixture to between 120-145°C.[6][8] A typical duration is 17-21 hours at the lower end of this temperature range, with shorter times required at higher temperatures.[7]

-

Quenching and Isolation: Cool the reaction mixture and carefully quench by adding water. This will cause the product to precipitate.

-

Initial Purification: Filter the crude solid product, wash thoroughly with water, and re-suspend it in water.

-

pH-Based Purification: Adjust the pH of the suspension to approximately 7.0 using an aqueous base (e.g., 10% NaOH).[7] 5-carboxyphthalide will dissolve as its carboxylate salt, while insoluble diphthalide impurities can be removed by filtration.

-

Precipitation: Acidify the filtrate to a pH of about 2 with a mineral acid (e.g., H₂SO₄). The purified 5-carboxyphthalide will precipitate out.

-

Final Steps: Filter the product, wash with water until the washings are neutral, and dry under vacuum to yield the final product.

| Parameter | Value / Condition | Source |

| Starting Material | Terephthalic Acid | [6][7] |

| Reagents | Paraformaldehyde, Oleum (≥20% SO₃) | [6][7] |

| Temperature | 120-145°C | [6][8] |

| Reaction Time | 4.5 - 21 hours (temperature dependent) | [7] |

| Purification | pH adjustment (dissolution at pH ~7, precipitation at pH ~2) | [7][9] |

| Typical Yield | 82 - 83% | [7] |

| Caption: Summary of reaction conditions for 5-Carboxyphthalide synthesis. |

Step B: Selective Reduction of 5-Carboxyphthalide

The final step in this route is the selective reduction of the carboxylic acid group at the 5-position to a hydroxymethyl group, without opening the resilient lactone ring.

Causality and Reagent Choice: This transformation requires a reducing agent that is chemoselective for carboxylic acids over esters (or lactones). While powerful hydrides like lithium aluminum hydride (LiAlH₄) would reduce both functional groups, borane complexes offer the requisite selectivity. Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF), is the reagent of choice for this transformation. It readily reduces carboxylic acids while leaving esters and lactones intact under controlled conditions. The mechanism involves the formation of a triacyloxyborane intermediate from the carboxylic acid, which is then reduced to the primary alcohol upon workup.

Proposed Experimental Protocol: Reduction to this compound

-

Reaction Setup: Dissolve 5-carboxyphthalide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a flask under a nitrogen atmosphere.

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, e.g., 1.0 M in THF, ~2-3 equivalents) via a dropping funnel.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by the slow addition of methanol, followed by water.

-

Extraction: Remove the THF under reduced pressure. Extract the aqueous residue multiple times with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude this compound. Further purification can be achieved via column chromatography or recrystallization as described in Section 5.

Synthetic Route 2: Reduction of 4-Hydroxyphthalic Anhydride

An alternative and more direct route begins with 4-Hydroxyphthalic anhydride (also known as 5-Hydroxyisobenzofuran-1,3-dione).[10] This approach hinges on the selective reduction of one of the two anhydride carbonyl groups.

Note: The DOT script above is a template. Actual image generation for chemical structures is required for a final document. Caption: Proposed mechanism for the reduction of 4-Hydroxyphthalic anhydride.

Causality and Reagent Choice: Sodium borohydride (NaBH₄) is a mild reducing agent capable of reducing anhydrides to lactones.[11] It is less reactive than LiAlH₄, which often leads to over-reduction to the diol. The reaction proceeds via nucleophilic attack of the hydride on one of the carbonyl carbons. The resulting tetrahedral intermediate collapses, leading to a ring-opened species containing a carboxylate and an aldehyde. The aldehyde is then rapidly reduced by another equivalent of hydride to a primary alcohol, which, upon acidic workup, cyclizes to form the stable 5-membered lactone ring of this compound.

Proposed Experimental Protocol: Reduction of 4-Hydroxyphthalic Anhydride

-

Reaction Setup: Suspend 4-Hydroxyphthalic anhydride (1.0 equivalent) in a suitable solvent like THF or ethanol in a round-bottom flask.

-

Reagent Addition: Cool the suspension to 0°C. Add sodium borohydride (NaBH₄, ~2.0-2.5 equivalents) in small portions.

-

Reaction: Stir the mixture at 0°C and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Cool the mixture back to 0°C and carefully acidify with dilute HCl to neutralize excess NaBH₄ and protonate the intermediates, which facilitates the final cyclization.

-

Extraction and Purification: Extract the product into ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.

Isolation and Purification

Regardless of the synthetic route, a robust purification strategy is essential to obtain this compound in high purity. The choice of method depends on the scale of the reaction and the nature of the impurities.

Caption: General workflow for the isolation and purification of this compound.

Key Techniques:

-

Precipitation/Recrystallization: This is the most effective method for large-scale purification. This compound is a solid, and a suitable solvent system (e.g., ethyl acetate/hexanes, water, or ethanol/water) can be identified to dissolve the compound at high temperature and allow it to crystallize upon cooling, leaving impurities behind in the mother liquor.

-

Column Chromatography: For smaller scales or to remove closely related impurities, silica gel chromatography is the method of choice.[12] A gradient elution system, typically starting with a non-polar solvent (like hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate or methanol), will effectively separate the components. The polarity of this compound, owing to its hydroxyl group, necessitates a moderately polar mobile phase for elution.

-

High-Performance Liquid Chromatography (HPLC): For achieving the highest purity required for analytical standards or final drug substance precursors, preparative HPLC can be employed.[13][14] A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile/water or methanol/water is typically effective.

Structural Characterization

Final confirmation of the synthesized product's identity and purity must be performed using standard spectroscopic techniques. While a complete dataset is not available in the initial search, the expected spectral characteristics can be predicted. Researchers should compare their experimental data with literature values available in databases like PubChem or SpectraBase.[15][16]

| Technique | Expected Observations for this compound |

| ¹H NMR | Aromatic Protons: Signals in the ~7.0-7.8 ppm range, with splitting patterns corresponding to the 1,2,4-trisubstituted benzene ring. Benzylic Protons: A characteristic singlet for the -O-CH₂- group, expected around ~5.0-5.5 ppm. Hydroxyl Proton: A broad singlet (exchangeable with D₂O) for the Ar-OH group. |

| ¹³C NMR | Lactone Carbonyl: A signal in the downfield region, typically ~170-175 ppm. Aromatic Carbons: Multiple signals in the ~110-160 ppm range, including a signal for the carbon bearing the hydroxyl group (C-OH) at the higher end of this range. Benzylic Carbon: A signal for the -O-CH₂- carbon, expected around ~70-80 ppm. |

| FT-IR | O-H Stretch: A broad absorption band around 3200-3500 cm⁻¹ for the hydroxyl group. C=O Stretch: A strong, sharp absorption band around 1740-1760 cm⁻¹ for the γ-lactone carbonyl. C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region. |

| Mass Spec. | Molecular Ion (M⁺): A peak corresponding to the molecular weight of C₈H₆O₃ (150.13 g/mol ). Fragmentation patterns would likely show the loss of CO and other characteristic fragments. |

| Caption: Predicted spectroscopic data for the characterization of this compound. |

Conclusion

The synthesis of this compound is readily achievable through well-established organic transformations. The multi-step route starting from terephthalic acid offers a scalable and cost-effective option suitable for industrial applications, leveraging a common bulk chemical. For lab-scale synthesis where the precursor is available, the direct reduction of 4-hydroxyphthalic anhydride presents a more concise pathway. In all cases, a deliberate approach to purification, combining techniques like pH-mediated precipitation and chromatography, is crucial for obtaining the final product with the high degree of purity required for subsequent applications in drug development and fine chemical synthesis. The protocols and causal explanations provided herein offer a solid foundation for researchers to successfully synthesize and isolate this valuable chemical intermediate.

References

- 1. This compound | 55104-35-3 [chemicalbook.com]

- 2. Process for the preparation of 5-hydroxyisophtalic acids | TREA [trea.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2006090409A1 - An improved process for the preparation of 5 - carboxyphthalide - Google Patents [patents.google.com]

- 6. Method for the preparation of 5-carboxyphthalide (2000) | Hans Petersen | 12 Citations [scispace.com]

- 7. US6888009B2 - Method for the preparation of 5-carboxyphthalide - Google Patents [patents.google.com]

- 8. ATE219489T1 - METHOD FOR PRODUCING 5-CARBOXYPHTHALIDE - Google Patents [patents.google.com]

- 9. WO2001032643A1 - Method for the preparation of 5-carboxyphthalide - Google Patents [patents.google.com]

- 10. 5-Hydroxy-1,3-dihydro-2-benzofuran-1,3-dione | C8H4O4 | CID 639747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Isolation and Purification of Bioactive Compounds from the Stem Bark of Jatropha podagrica - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mastelf.com [mastelf.com]

- 15. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Spectroscopic Interpretation of 5-Hydroxyphthalide

This guide provides a comprehensive analysis of the spectroscopic data for 5-Hydroxyphthalide, a key chemical intermediate and building block in organic synthesis. As researchers and professionals in drug development, unambiguous structural confirmation and purity assessment are paramount. This document offers an in-depth interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, grounded in fundamental principles and field-proven methodologies.

The Molecular Structure: A Framework for Interpretation

Before delving into the spectral data, it is crucial to understand the molecular architecture of this compound. The structure features a bicyclic system comprising a benzene ring fused to a five-membered lactone (a cyclic ester). Key features to identify are:

-

Aromatic Ring: A 1,2,4-trisubstituted benzene ring.

-

Lactone Ring: A γ-butyrolactone fused to the aromatic ring.

-

Functional Groups: A phenolic hydroxyl (-OH) group, a lactone carbonyl (C=O) group, an ether-like C-O single bond within the lactone, and a benzylic-type methylene (-CH₂-) group.

Each of these structural components will generate a distinct and predictable signal in the various spectroscopic analyses, and their collective data provides a unique fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It probes the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, providing detailed information about their chemical environment, connectivity, and spatial relationships.

Best Practices for NMR Sample Preparation

The quality of NMR data is directly contingent on meticulous sample preparation.[1] A self-validating protocol ensures reproducibility and accuracy.

Experimental Protocol:

-

Analyte Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) using an analytical balance.[1]

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for this molecule.

-

Causality: DMSO-d₆ is a polar, aprotic solvent capable of forming hydrogen bonds with the phenolic -OH group.[2] This slows down the rate of proton exchange, resulting in a sharper, more observable signal for the hydroxyl proton, which might otherwise be broadened or exchange with residual water.[2][3] In contrast, solvents like CDCl₃ can lead to very broad, indistinct -OH signals.[2]

-

-

Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the sample in a clean vial. Gently vortex or sonicate to ensure complete dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube to a height of 4-5 cm.[1][4] Low-quality tubes can distort the magnetic field, leading to poor spectral resolution.[4]

-

Final Steps: Cap the NMR tube securely.[5] Wipe the exterior with a lint-free tissue to remove any dust or fingerprints before placing it in the spectrometer's spinner turbine.[1]

¹H NMR Spectrum Analysis (400 MHz, DMSO-d₆)

The ¹H NMR spectrum provides a map of all the hydrogen atoms in the molecule.

Predicted ¹H NMR Data Summary:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.90 | Singlet, broad | 1H | ArOH |

| ~7.65 | Doublet | 1H | ArH -7 |

| ~7.10 | Doublet | 1H | ArH -4 |

| ~7.05 | Doublet of Doublets | 1H | ArH -6 |

| ~5.25 | Singlet | 2H | -O-CH₂ -Ar |

In-Depth Interpretation:

-

Phenolic Proton (H-O): The signal around ~9.90 ppm is a broad singlet, characteristic of a phenolic hydroxyl proton in DMSO-d₆.[2] Its downfield shift is due to the deshielding effect of the aromatic ring and hydrogen bonding with the solvent. A D₂O exchange experiment would confirm this assignment, as the peak would disappear upon addition of a drop of D₂O.[6]

-

Aromatic Protons (H-4, H-6, H-7): The aromatic region between 7.0-7.7 ppm reveals a classic AMX spin system for a 1,2,4-trisubstituted ring.

-

H-7 (~7.65 ppm): This proton is ortho to the electron-withdrawing carbonyl group of the lactone, causing it to be the most deshielded of the aromatic protons. It appears as a doublet, coupled only to H-6.

-

H-4 (~7.10 ppm): This proton is ortho to the electron-donating hydroxyl group. It appears as a doublet, coupled only to H-6.

-

H-6 (~7.05 ppm): This proton is situated between H-4 and H-7 and is therefore coupled to both. This results in a doublet of doublets (dd) splitting pattern.

-

-

Methylene Protons (H₂-3): The two protons of the methylene group (-CH₂-) are chemically equivalent and show no coupling to adjacent protons. They therefore appear as a sharp singlet at ~5.25 ppm . This downfield position is expected for protons attached to a carbon that is bonded to both an oxygen atom and an aromatic ring (a benzylic ether-type system).

¹³C NMR Spectrum Analysis (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Predicted ¹³C NMR Data Summary:

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~170.5 | C =O (C-1) | Lactone carbonyl carbon, highly deshielded.[7] |

| ~158.0 | C -OH (C-5) | Aromatic carbon attached to the -OH group, deshielded by oxygen. |

| ~145.0 | Ar C -CH₂ (C-7a) | Quaternary aromatic carbon fused to the lactone ring. |

| ~126.0 | Ar C H (C-7) | Aromatic methine carbon adjacent to the carbonyl group. |

| ~125.0 | Ar C -C=O (C-3a) | Quaternary aromatic carbon fused to the lactone ring. |

| ~118.0 | Ar C H (C-6) | Aromatic methine carbon. |

| ~110.0 | Ar C H (C-4) | Aromatic methine carbon ortho to the -OH group. |

| ~68.0 | -O-C H₂- (C-3) | Methylene carbon attached to oxygen, appearing in the aliphatic region.[7] |

In-Depth Interpretation:

The spectrum displays eight distinct signals, corresponding to the eight unique carbon atoms.

-

Carbonyl Carbon (~170.5 ppm): The signal furthest downfield belongs to the lactone carbonyl carbon, a region characteristic for esters and acids.[7]

-

Aromatic Carbons (110-158 ppm): Six signals appear in the aromatic region. The carbon attached to the highly electronegative oxygen of the hydroxyl group (C-5) is the most downfield among them (~158.0 ppm). The other quaternary and methine carbons can be definitively assigned using advanced techniques like HSQC and HMBC, which correlate carbon and proton signals.

-

Aliphatic Carbon (~68.0 ppm): The single upfield signal corresponds to the methylene carbon (C-3) of the lactone ring. Its chemical shift is consistent with a carbon atom single-bonded to an oxygen atom.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching and bending). It is an excellent technique for rapidly identifying the functional groups present.

ATR-FTIR Protocol

Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation.[8][9]

Experimental Protocol:

-

Background Scan: Ensure the ATR crystal (typically diamond) is clean.[10] Run a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrumental noise.

-

Sample Application: Place a small amount of solid this compound powder onto the crystal.

-

Apply Pressure: Use the instrument's pressure anvil to ensure firm, uniform contact between the sample and the crystal surface.[8][11] This is critical for obtaining a high-quality spectrum.

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, retract the anvil, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.[8][10]

FTIR Spectrum Analysis

The FTIR spectrum of this compound is characterized by several strong, diagnostic absorption bands.

Predicted FTIR Data Summary:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad, strong) | O-H Stretch | Phenolic -OH |

| 3100-3000 (medium) | C-H Stretch | Aromatic C-H |

| ~2900 (weak) | C-H Stretch | Aliphatic -CH₂- |

| ~1740 (very strong) | C=O Stretch | γ-Lactone (Ester) |

| 1610 & 1480 (medium) | C=C Stretch | Aromatic Ring |

| ~1250 (strong) | C-O Stretch | Aryl-O (Phenol) & Ester C-O |

In-Depth Interpretation:

-

O-H Stretching Region (3400-3200 cm⁻¹): A very prominent, broad absorption band in this region is the hallmark of a hydrogen-bonded hydroxyl group, confirming the presence of the phenol.[12]

-

C-H Stretching Region (3100-2850 cm⁻¹): Weaker to medium peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring.[13] Weaker absorptions just below 3000 cm⁻¹ are attributable to the methylene (-CH₂-) group.

-

Carbonyl Stretching Region (~1740 cm⁻¹): The most intense peak in the spectrum will be the carbonyl stretch of the lactone. The frequency is slightly lower than a typical six-membered lactone (~1760 cm⁻¹) but is characteristic for a five-membered γ-lactone fused to an aromatic ring.[14][15]

-

Fingerprint Region (<1600 cm⁻¹): This complex region contains numerous bands. Key signals include the C=C stretching vibrations of the aromatic ring (~1610 and 1480 cm⁻¹) and the strong, characteristic C-O stretching vibrations of the ester and phenol groups (~1250 cm⁻¹).[16]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it typically keeps the molecule intact.

LC-MS (ESI) Protocol

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: The solution is infused into the ESI source of the mass spectrometer.

-

Ionization: A high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, it leaves behind gas-phase molecular ions. ESI can be run in positive or negative ion mode.

-

Causality (Negative Ion Mode): For this compound, negative ion mode (ESI-) is often preferred. The acidic phenolic proton is easily lost, forming a stable [M-H]⁻ ion.

-

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., TOF or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

Mass Spectrum Analysis

Predicted Mass Spectrometry Data:

| m/z Value | Ion | Mode | Interpretation |

| 149.0244 | [M-H]⁻ | ESI- | Deprotonated molecular ion |

| 151.0390 | [M+H]⁺ | ESI+ | Protonated molecular ion |

| 121.0295 | [M-H-CO]⁻ | ESI- | Loss of carbon monoxide from [M-H]⁻ |

Molecular Formula: C₈H₆O₃ Exact Mass: 150.0266

In-Depth Interpretation:

-

Molecular Ion Peak: The primary goal is to identify the molecular ion. In negative mode (ESI-), this will appear as the [M-H]⁻ ion at m/z 149.0244 . In positive mode (ESI+), it will be the [M+H]⁺ ion at m/z 151.0390 . High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₈H₆O₃) with high accuracy (typically <5 ppm mass error), providing definitive proof of the molecular formula.[17]

-

Fragmentation Pattern: While ESI is a soft technique, some fragmentation can be induced. A common fragmentation pathway for phthalide-type structures involves the loss of neutral molecules.

// Nodes start [label="this compound\n(C₈H₆O₃)\nMW = 150.0266", fillcolor="#FFFFFF", fontcolor="#202124"]; m_h_neg [label="[M-H]⁻\nm/z = 149.0244", fillcolor="#EA4335", fontcolor="#FFFFFF"]; m_h_pos [label="[M+H]⁺\nm/z = 151.0390", fillcolor="#4285F4", fontcolor="#FFFFFF"]; frag1 [label="[M-H-CO]⁻\nm/z = 121.0295", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> m_h_neg [label=" ESI⁻ (-H⁺)"]; start -> m_h_pos [label=" ESI⁺ (+H⁺)"]; m_h_neg -> frag1 [label=" Fragmentation (-CO)"]; } ends_dot Caption: Key ionization and fragmentation pathways in ESI-MS.

Integrated Analysis: A Cohesive Structural Confirmation

No single technique provides the complete picture. The power of spectroscopic analysis lies in the integration of all data points to build an unshakeable structural assignment.

-

MS confirms the molecular formula is C₈H₆O₃.

-

FTIR confirms the presence of key functional groups: a hydroxyl (-OH), a lactone carbonyl (C=O), and an aromatic ring.

-

¹³C NMR confirms the presence of 8 unique carbons, including a carbonyl, six aromatic carbons, and one aliphatic carbon attached to an oxygen.

-

¹H NMR provides the final, definitive details, showing the exact arrangement and connectivity of the protons on the aromatic ring and the methylene group, confirming the 5-hydroxy substitution pattern.

Together, these datasets synergistically validate the structure of this compound with a high degree of confidence, meeting the rigorous standards required for research and drug development.

References

-

University of Colorado Boulder. (n.d.). GOOD LAB PRACTICE-NMR. Retrieved from [Link]

-

Reddit. (2023). Hydroxyl Groups in NMR. Retrieved from [Link]

-

Valente, A. M., et al. (n.d.). ¹H NMR spectrum of 5-hydroxy-7-methoxy-4-methylphthalide (400 MHz, DMSO). ResearchGate. Retrieved from [Link]

-

ALWSCI. (2024). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Lab Manager. (2024). Essential Nuclear Magnetic Resonance (NMR) Safety Tips for Laboratory Professionals. Retrieved from [Link]

-

University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

National Institutes of Health. (2022). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

PubMed. (2022). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Nontargeted Analysis Studies. Retrieved from [Link]

-

Otting, G., Liepinsh, E., & Wüthrich, K. (1991). NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins. Journal of Biomolecular NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectrometry Fragmentation of Phtalides. Retrieved from [Link]

-

University of Toronto Scarborough. (2020). Bruker Alpha-P ATR FTIR Standard Operating Procedure. Retrieved from [Link]

-

ResearchGate. (n.d.). How To Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

LCGC. (n.d.). Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Correlation between 1H NMR chemical shifts of hydroxyl protons in n-hexanol/cyclohexane and molecular association properties. Retrieved from [Link]

-

Bruker. (2019). ATR FTIR Basics. YouTube. Retrieved from [Link]

-

Gammadata. (n.d.). Tips for ATR Sampling. Retrieved from [Link]

-

Specac. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

GreenskyBio. (2024). Deciphering Nature's Code: FTIR Analysis of Plant Extracts for Functional Group Identification. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

YouTube. (2023). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Arabian Journal of Chemistry. (n.d.). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Retrieved from [Link]

Sources

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. reddit.com [reddit.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. agilent.com [agilent.com]

- 9. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 10. utsc.utoronto.ca [utsc.utoronto.ca]

- 11. gammadata.se [gammadata.se]

- 12. Deciphering Nature's Code: FTIR Analysis of Plant Extracts for Functional Group Identification [greenskybio.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 17. arabjchem.org [arabjchem.org]

- 18. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Nontargeted Analysis Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of 5-Hydroxyphthalide (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a focused examination of the core physical properties of 5-Hydroxyphthalide (CAS No. 55104-35-3), a key heterocyclic compound with applications in organic synthesis. This document consolidates available data on its melting point and solubility characteristics, offering a practical resource for laboratory and developmental applications. Methodologies for the experimental determination of these properties are detailed, emphasizing the principles of scientific integrity and reproducibility. The guide is structured to deliver field-proven insights and foundational knowledge to professionals engaged in chemical research and drug development.

Introduction: The Significance of this compound

This compound, systematically named 5-hydroxy-1(3H)-isobenzofuranone, belongs to the phthalide class of compounds, which are characterized by a γ-lactone fused to a benzene ring. Its molecular structure, featuring a hydroxyl group on the aromatic ring, imparts specific polarity and reactivity, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. A thorough understanding of its physical properties, such as melting point and solubility, is paramount for its effective utilization in synthesis, purification, and formulation. These parameters directly influence reaction kinetics, choice of appropriate solvent systems for reactions and purification, and the design of crystallization processes.

Core Physical Properties of this compound

The physical characteristics of a compound are fundamental to its handling, purification, and application in synthetic chemistry. For this compound, the melting point and solubility profile are critical parameters for researchers.

Melting Point

The melting point of a solid crystalline compound is a crucial indicator of its purity. A sharp melting point range typically signifies a high degree of purity, while a broad range can indicate the presence of impurities. Based on available data from chemical suppliers, this compound has a distinct melting point.

| Property | Value | Reference(s) |

| Melting Point | 223-224 °C | [1][2] |

This relatively high melting point suggests a stable crystal lattice structure, likely influenced by intermolecular hydrogen bonding facilitated by the hydroxyl group.

Solubility Profile

The presence of both a polar hydroxyl group and a lactone functionality, combined with an aromatic ring, suggests that this compound will exhibit solubility in polar organic solvents. The parent compound, phthalide (1(3H)-isobenzofuranone), is known to be soluble in polar solvents like methanol and dimethyl sulfoxide (DMSO), with limited solubility in non-polar solvents such as hexane[3]. Another related compound, 3,3-bis(4-hydroxyphenyl)-1(3H)-isobenzofuranone (phenolphthalein), is reported to be soluble in ethanol and acetone, slightly soluble in ether, and insoluble in water[4].

Based on these structural analogies, the following qualitative solubility profile for this compound can be anticipated:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Soluble | The hydroxyl group can participate in hydrogen bonding with the solvent. |

| Polar Aprotic Solvents (e.g., DMSO, Acetone) | Soluble | The polar lactone ring and hydroxyl group can interact with the polar aprotic solvent. |

| Non-Polar Solvents (e.g., Hexane, Toluene) | Sparingly Soluble to Insoluble | The overall polarity of the molecule is too high for significant interaction with non-polar solvents. |

| Water | Sparingly Soluble to Insoluble | While the hydroxyl group can form hydrogen bonds with water, the larger, non-polar aromatic and lactone structure likely limits aqueous solubility. |

It is crucial for researchers to experimentally verify the solubility in the specific solvent system intended for their application.

Experimental Determination of Physical Properties

To ensure the accuracy and reliability of experimental work, the physical properties of this compound should be determined using standardized laboratory protocols.

Melting Point Determination

The melting point is typically determined using a calibrated melting point apparatus. The protocol below outlines a standard procedure.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating Rate: Set an initial rapid heating rate to approach the expected melting point (around 223 °C). When the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.

-

Observation: Observe the sample closely. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

-

Validation: For high accuracy, perform the measurement in triplicate and ensure the apparatus is properly calibrated with certified standards.

Causality in Experimental Choice: A slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample, the thermometer, and the heating block, ensuring an accurate reading. A rapid heating rate can lead to a falsely elevated and broad melting point range.

Solubility Determination

A qualitative and semi-quantitative determination of solubility is often sufficient for selecting appropriate solvents for reaction and purification.

Protocol: Small-Scale Solubility Testing

-

Solvent Selection: Choose a range of representative solvents (e.g., water, ethanol, acetone, toluene, dimethyl sulfoxide).

-

Sample Preparation: Weigh a small, precise amount of this compound (e.g., 10 mg) into separate test tubes.

-

Solvent Addition: Add a measured volume of a solvent (e.g., 1 mL) to each test tube at room temperature.

-

Observation at Room Temperature: Vigorously agitate (vortex) each tube for 1-2 minutes. Observe if the solid dissolves completely.

-

Observation with Heating: If the solid does not dissolve at room temperature, gently heat the test tube in a water bath. Observe if the solid dissolves upon heating.

-

Observation upon Cooling: If the solid dissolves with heating, allow the solution to cool slowly to room temperature and then in an ice bath. Observe if recrystallization occurs.

-

Classification: Classify the solubility in each solvent as "soluble," "sparingly soluble," or "insoluble" at room temperature and with heating. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but soluble upon heating.

Trustworthiness through Self-Validation: This protocol includes internal checks. For instance, a solvent that dissolves the compound in the cold is unsuitable for recrystallization. A good recrystallization solvent, identified through this screening, will demonstrate the desired property of differential solubility upon cooling, validating its choice.

Conclusion

This technical guide has synthesized the available data on the physical properties of this compound, identifying a melting point of 223-224 °C[1][2]. While quantitative solubility data remains sparse, a qualitative profile based on its molecular structure and comparison with related compounds suggests solubility in polar organic solvents and poor solubility in water and non-polar solvents. The provided experimental protocols offer a robust framework for researchers to determine these critical parameters in their own laboratory settings, ensuring data accuracy and contributing to the broader knowledge base for this important synthetic intermediate.

References

-

1(3H)-Isobenzofuranone,5-hydroxy- | CAS#:55104-35-3 | Chemsrc. (2025, September 27). Retrieved January 6, 2026, from [Link]

- EP1777221A1 - Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide - Google Patents. (n.d.).

-

MSDS of 6-Hydroxy-3-methoxy-1(3H)-isobenzofuranone - Capot Chemical. (2025, December 23). Retrieved January 6, 2026, from [Link]

-

Showing 5-hydroxy-7-methoxy-4,5-dimethyl-1(3H)-isobenzofuranone (PHY0150126). (2015, April 24). Retrieved January 6, 2026, from [Link]

-

Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. (n.d.). Retrieved January 6, 2026, from [Link]

-